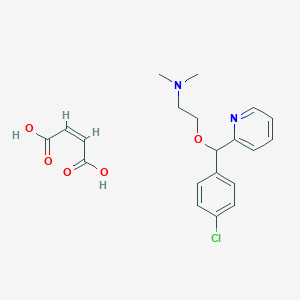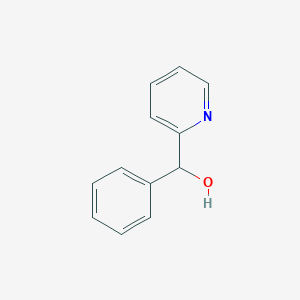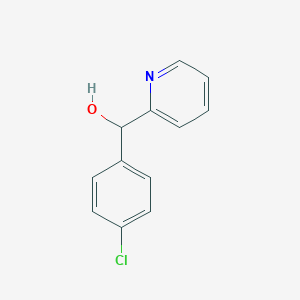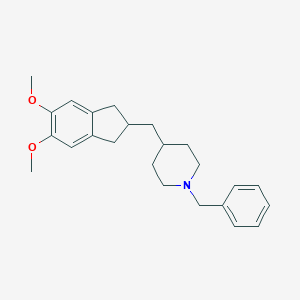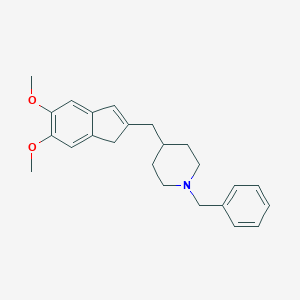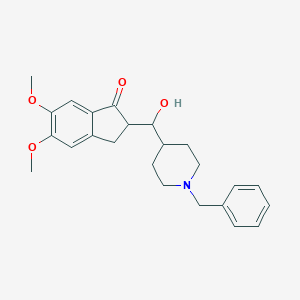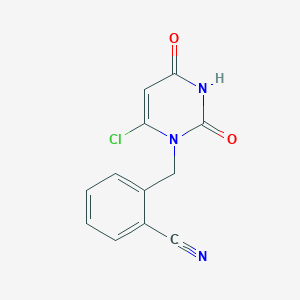
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
描述
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, also known as 6-chloro-2-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl benzonitrile, is a synthetic organic compound that is used in various scientific research applications. It is a colorless solid with a molecular weight of 227.646 g/mol. This compound is used in various scientific applications, such as drug discovery, biochemistry, and physiology.
科学研究应用
Synthesis and Structural Studies : Compounds similar to the one , such as uracil derivatives, have been synthesized and characterized through various methods like elementary analyses, MS, IR, and NMR. They have been structurally determined using X-ray diffraction, revealing their crystal structure and thermal stability. Additionally, their interaction with DNA via electrostatic binding has been studied, contributing to a better understanding of their potential biochemical interactions (Yao, Yi, Zhou, & Xiong, 2013).
HIV-1 Reverse Transcriptase Inhibitors : Some derivatives of this compound class have been identified as important intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The synthesis process of these compounds involves several steps, and their structures have been confirmed through spectral analysis. This suggests their potential application in antiviral drug development (Xiu-lia, 2015).
Synthesis of Alogliptin Benzoate : The compound's derivatives have been used in synthesizing Alogliptin benzoate, a pharmaceutical drug. This synthesis process highlights the compound’s utility in creating medically significant substances (En-jun, 2011).
Antimicrobial and Antioxidant Potential : Derivatives of this compound have been synthesized and screened for their antibacterial activities against various bacterial strains. Additionally, their antioxidant potential was assessed using specific assays, revealing significant inhibitory action and antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor Activities : Some derivatives have shown selective anti-tumor activities, suggesting their potential use in cancer research and therapy (Jing, 2011).
Aldose Reductase Inhibitors : Derivatives of this compound have been evaluated as aldose reductase inhibitors, which are significant in the study of diabetes, inflammatory disorders, and cancer (Ruiz et al., 2015).
属性
IUPAC Name |
2-[(6-chloro-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASGBRKRMPRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463469 | |
| Record name | 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | |
CAS RN |
865758-95-8 | |
| Record name | 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

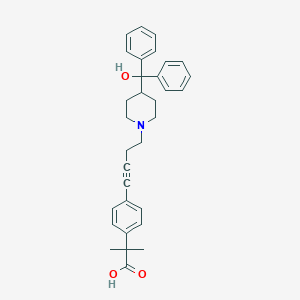
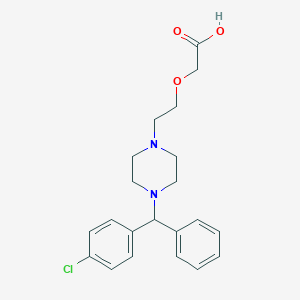
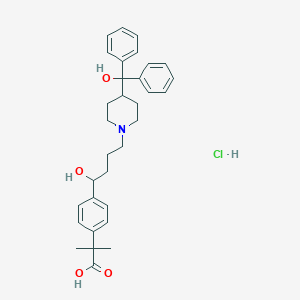
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
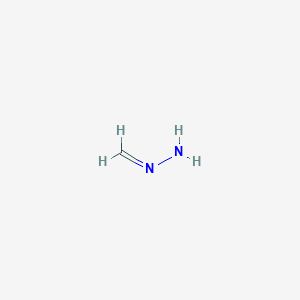
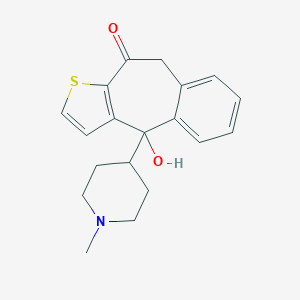
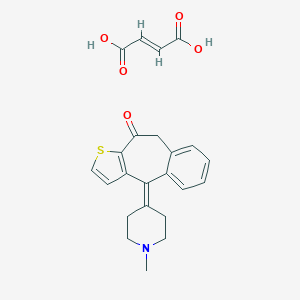
![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)
